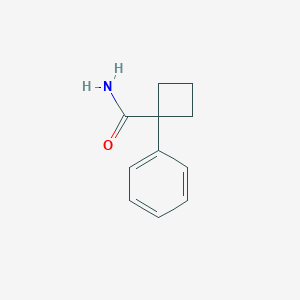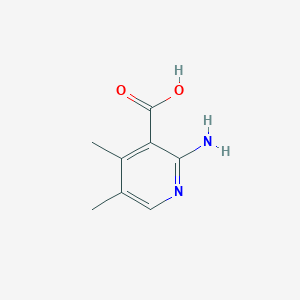
1-Phenylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclobutanecarboxamide is an organic compound with the molecular formula C₁₁H₁₃NO. It is characterized by a cyclobutane ring attached to a phenyl group and a carboxamide functional group.
Preparation Methods
1-Phenylcyclobutanecarboxamide can be synthesized through several methods:
Cyclobutane Ring-Opening and Acylation: One common method involves the ring-opening of cyclobutane derivatives followed by acylation reactions.
Industrial Production: Industrially, the compound can be produced using optimized reaction conditions that ensure high yield and purity.
Chemical Reactions Analysis
1-Phenylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group into an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Phenylcyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It is used in the synthesis of dyes and pesticides, contributing to advancements in these sectors.
Mechanism of Action
The mechanism of action of 1-Phenylcyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may act on ion channels or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenylcyclobutanecarboxamide can be compared with similar compounds such as:
1-Phenylcyclobutanecarboxylic Acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different reactivity and applications.
1-Phenylcyclobutanamine: The amine derivative exhibits different pharmacological properties and uses.
Cyclobutanecarboxamide Derivatives: Various derivatives with different substituents on the cyclobutane ring or phenyl group can exhibit unique properties and applications.
This compound stands out due to its specific combination of a cyclobutane ring and a carboxamide group, which imparts unique chemical and physical properties .
Properties
IUPAC Name |
1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCPOWPDHIZKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-CDPCB interact with FTO and what are the potential downstream effects?
A1: N-CDPCB binds to a novel binding site on the FTO protein. [] This binding interaction is distinct from previously identified binding sites on FTO. While the exact downstream effects of this interaction are not fully elaborated in the research paper, the authors suggest that this novel binding site could be targeted for developing new FTO inhibitors. [] Since FTO is implicated in obesity and related metabolic disorders, inhibiting its activity through compounds like N-CDPCB might offer therapeutic avenues for these conditions.
Q2: What is known about the structure-activity relationship (SAR) of N-CDPCB and its analogs in relation to FTO inhibition?
A2: The research paper primarily focuses on identifying and characterizing the novel binding site of N-CDPCB on FTO. [] It does not delve into detailed SAR studies of N-CDPCB analogs. Further research exploring modifications to the N-CDPCB scaffold and their impact on FTO binding affinity and inhibitory potency would be necessary to establish a comprehensive SAR profile. This information could guide the development of more potent and selective FTO inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B170016.png)


![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)


![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)



![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
